N-[4-(3-BUTOXYBENZAMIDO)-2-METHOXYPHENYL]-1-BENZOFURAN-2-CARBOXAMIDE
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Overview
Description
N-[4-(3-BUTOXYBENZAMIDO)-2-METHOXYPHENYL]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran ring, a butoxybenzoyl group, and a methoxyphenyl group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-BUTOXYBENZAMIDO)-2-METHOXYPHENYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzofuran ring and the attachment of the butoxybenzoyl and methoxyphenyl groups. One common synthetic route involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Butoxybenzoyl Group: This step involves the reaction of the benzofuran intermediate with a butoxybenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the Methoxyphenyl Group: The final step involves the reaction of the intermediate with a methoxyphenylamine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-BUTOXYBENZAMIDO)-2-METHOXYPHENYL]-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution with sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
N-[4-(3-BUTOXYBENZAMIDO)-2-METHOXYPHENYL]-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(3-BUTOXYBENZAMIDO)-2-METHOXYPHENYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(3-BUTOXYBENZAMIDO)-2-METHOXYPHENYL]-1-BENZOFURAN-2-CARBOXAMIDE
- This compound
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C27H26N2O5 |
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Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-[4-[(3-butoxybenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C27H26N2O5/c1-3-4-14-33-21-10-7-9-19(15-21)26(30)28-20-12-13-22(24(17-20)32-2)29-27(31)25-16-18-8-5-6-11-23(18)34-25/h5-13,15-17H,3-4,14H2,1-2H3,(H,28,30)(H,29,31) |
InChI Key |
JKYDXDJPZHEILM-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)OC |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)OC |
Origin of Product |
United States |
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